molecular formula C40H47FN2O8 B12072248 Atorvastatin Impurity 16

Atorvastatin Impurity 16

Cat. No.: B12072248
M. Wt: 702.8 g/mol
InChI Key: ZOMUULWAHSGYBO-MLGBADPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin Impurity 16 is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for managing hypercholesterolemia and reducing the risk of cardiovascular events. The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, as they may possess toxicological or pharmacological properties that could compromise the efficacy and safety of the final drug product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atorvastatin and its impurities involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The preparation of Atorvastatin Impurity 16 typically involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from the main product .

Industrial Production Methods

Industrial production of atorvastatin and its impurities involves large-scale chemical synthesis, followed by purification processes to ensure the final product meets regulatory standards. The use of advanced chromatographic techniques, such as HPLC coupled with mass spectrometry, allows for the accurate identification and quantification of impurities, including this compound .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Impurity 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Atorvastatin Impurity 16 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can affect the overall pharmacokinetics and pharmacodynamics of the drug. The impurity may interact with molecular targets and pathways involved in cholesterol biosynthesis, similar to atorvastatin .

Properties

Molecular Formula

C40H47FN2O8

Molecular Weight

702.8 g/mol

IUPAC Name

(3R,5R)-14-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5,10,12-tetrahydroxy-8-oxotetradecanoic acid

InChI

InChI=1S/C40H47FN2O8/c1-25(2)38-37(40(51)42-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)43(38)20-19-32(46)23-33(47)21-30(44)17-18-31(45)22-34(48)24-35(49)50/h3-16,25,31-34,45-48H,17-24H2,1-2H3,(H,42,51)(H,49,50)/t31-,32?,33?,34-/m1/s1

InChI Key

ZOMUULWAHSGYBO-MLGBADPJSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CC[C@H](C[C@H](CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CCC(CC(CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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